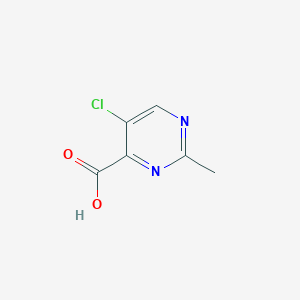

5-Chloro-2-methylpyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVFRUIYIXKKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350285 | |

| Record name | 5-chloro-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74840-47-4 | |

| Record name | 5-chloro-2-methylpyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-methylpyrimidine-4-carboxylic acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylpyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities based on available data for structurally related compounds. While experimental data for the title compound is limited, this guide consolidates predicted properties and highlights the general importance of the pyrimidine scaffold in drug development, particularly in the context of kinase inhibition and antimicrobial activity.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position.

Systematic IUPAC Name: this compound[1]

Molecular Formula: C₆H₅ClN₂O₂[1]

Molecular Weight: 172.57 g/mol [1]

CAS Registry Number: 74840-47-4[1]

Chemical Structure:

Figure 1: 2D Structure of this compound.

Canonical SMILES: CC1=NC=C(C(=N1)C(=O)O)Cl[1]

InChI Key: WKVFRUIYIXKKFO-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 172.57 g/mol | PubChem[1] |

| XLogP3-AA (Computed) | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 172.0039551 Da | PubChem[1] |

| Monoisotopic Mass | 172.0039551 Da | PubChem[1] |

| Topological Polar Surface Area | 63.1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Melting Point (Experimental, for 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid) | 165 °C (dec.)[2] | ChemicalBook, Sigma-Aldrich |

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. However, predicted mass spectrometry data can be found, providing expected mass-to-charge ratios for different adducts.

Table 2: Predicted Mass Spectrometry Data [3]

| Adduct | m/z |

| [M+H]⁺ | 173.01123 |

| [M+Na]⁺ | 194.99317 |

| [M-H]⁻ | 170.99667 |

| [M+NH₄]⁺ | 190.03777 |

| [M+K]⁺ | 210.96711 |

| [M+H-H₂O]⁺ | 155.00121 |

Synthesis

A specific and detailed experimental protocol for the synthesis of this compound is not explicitly described in the searched literature. However, general methods for the synthesis of related 5-halopyrimidine-4-carboxylic acid esters have been reported. One such method is the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines.[4] This reaction offers a regioselective, one-step synthesis and has been successfully applied to produce ethyl 5-bromopyrimidine-4-carboxylate.[4]

A potential synthetic route to this compound could involve the following conceptual steps, based on general pyrimidine chemistry:

Figure 2: Conceptual synthetic workflow for this compound.

A patent for the synthesis of 4-chloro-2-methyl pyrimidine, a potential precursor, describes the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride in the presence of an organic base.[5] Subsequent carboxylation at the 5-position would be required to yield the final product.

Biological Activity and Potential Applications in Drug Development

While there is no specific information on the biological activity of this compound in the reviewed literature, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[2][6][7]

Potential as Kinase Inhibitors

Many pyrimidine-based compounds have been developed as potent kinase inhibitors.[8][9][10] The pyrimidine ring can act as a bioisostere for the adenine ring of ATP, enabling competitive binding to the ATP-binding site of kinases.[10][11] Given this precedent, this compound could potentially be explored as a scaffold for the design of novel kinase inhibitors.

Figure 3: General mechanism of competitive kinase inhibition by pyrimidine-based inhibitors.

Potential Antimicrobial Activity

Chlorinated pyrimidine derivatives have also been investigated for their antimicrobial properties.[3][6] The presence of a chlorine atom can enhance the biological activity of the molecule. Therefore, this compound and its derivatives could be interesting candidates for screening as potential antibacterial or antifungal agents.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not available in the cited search results. Researchers interested in working with this compound would need to develop and validate their own methods based on general procedures for similar compounds.

General Considerations for Synthesis:

-

Starting Materials: Commercially available pyrimidine precursors.

-

Chlorination: Standard chlorinating agents such as phosphorus oxychloride or thionyl chloride.

-

Carboxylation: Methods such as Grignard reactions with carbon dioxide or other carboxylation procedures.

-

Purification: Recrystallization or column chromatography.

General Considerations for Analysis:

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

Thermal Properties: Differential Scanning Calorimetry (DSC) for melting point determination.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

-

H335: May cause respiratory irritation.[12]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While there is a significant lack of experimental data on its properties and biological activity, its structural relationship to a class of compounds with known therapeutic applications, particularly as kinase inhibitors and antimicrobial agents, makes it a molecule of interest. Further research is warranted to synthesize and characterize this compound and to explore its potential in various biological assays. This would provide the necessary data to fully assess its utility for drug development and other applications.

References

- 1. This compound | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemical-label.com [chemical-label.com]

Technical Guide: Physicochemical Characteristics of 5-Chloro-2-methylpyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS No: 74840-47-4) is a halogenated pyrimidine derivative. Compounds of this class are significant in medicinal chemistry and drug discovery, often serving as key building blocks in the synthesis of pharmacologically active molecules. The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyrimidine ring provides multiple points for chemical modification, making it a versatile intermediate for developing novel therapeutic agents. Understanding its fundamental physicochemical characteristics is crucial for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for ensuring proper handling and storage.

This technical guide provides a consolidated overview of the known and predicted physicochemical properties of this compound, outlines standard experimental protocols for their determination, and includes a generalized workflow for such characterization.

Physicochemical Properties

The properties of this compound are summarized below. It is important to note that while structural and basic chemical information is well-established, much of the quantitative data available in public databases are computationally predicted rather than experimentally determined.

Data Summary

| Property | Value | Data Type | Source(s) |

| IUPAC Name | This compound | Nomenclature | [1] |

| CAS Number | 74840-47-4 | Identifier | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | Structural | [1] |

| Molecular Weight | 172.57 g/mol | Calculated | [1] |

| Exact Mass | 172.0039551 Da | Calculated | [1] |

| Appearance | White to off-white solid (Typical) | General | - |

| Melting Point | Not Experimentally Reported | - | - |

| Boiling Point | Not Experimentally Reported | - | - |

| pKa (Acid Dissociation Constant) | Not Experimentally Reported | - | - |

| Solubility | Not Experimentally Reported | - | - |

| LogP (XLogP3-AA) | 1.1 | Computed | [1] |

| Topological Polar Surface Area (TPSA) | 63.1 Ų | Computed | [1] |

| Hydrogen Bond Donors | 1 | Computed | [1] |

| Hydrogen Bond Acceptors | 4 | Computed | [1] |

| Rotatable Bonds | 1 | Computed | [1] |

Spectral Analysis

-

¹H NMR: The spectrum is expected to show a singlet for the pyrimidine ring proton (C6-H), a singlet for the methyl group protons (-CH₃), and a broad singlet for the carboxylic acid proton (-COOH), which is typically downfield (>10 ppm).

-

¹³C NMR: The spectrum would show six distinct carbon signals, including those for the methyl group, the four unique pyrimidine ring carbons, and the carboxylic acid carbonyl carbon (typically in the 165-185 ppm range).

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks would include a very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700-1730 cm⁻¹), C=N and C=C stretching bands from the pyrimidine ring, and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Experimental Protocols

The following are detailed, standard methodologies for determining the key physicochemical properties of a solid carboxylic acid like this compound.

Determination of Melting Point

The melting point is determined to assess the purity of the compound.

-

Apparatus: Digital melting point apparatus or Thiele tube with a calibrated thermometer.

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (≤ 1 °C) is indicative of high purity.

-

Determination of pKa by Potentiometric Titration

This method determines the acidity of the carboxylic acid group.

-

Apparatus: Calibrated pH meter with a glass electrode, magnetic stirrer, and a 25 mL burette.

-

Reagents:

-

Accurately weighed sample of this compound.

-

Standardized ~0.1 M sodium hydroxide (NaOH) solution (titrant).

-

Suitable solvent (e.g., deionized water, or a water/methanol or water/ethanol mixture if solubility is low).

-

-

Procedure:

-

Dissolve a known amount of the acid in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be found on the titration curve at V/2, where V is the volume of NaOH required to reach the equivalence point.

-

Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining equilibrium solubility.

-

Apparatus: Temperature-controlled orbital shaker or water bath, analytical balance, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV or pH meter for analysis).

-

Procedure:

-

Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask. The excess solid ensures that a saturated solution is formed.

-

Place the flask in the temperature-controlled shaker (e.g., at 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand to let undissolved solids settle.

-

Carefully remove a sample of the supernatant. To ensure no solid particles are included, the sample should be filtered (using a filter compatible with the compound) or centrifuged.

-

-

Analysis:

-

Determine the concentration of the dissolved compound in the clear, saturated solution using a pre-validated analytical method like HPLC-UV.

-

The measured concentration represents the aqueous solubility of the compound at that specific temperature.

-

Mandatory Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

Caption: A general workflow for the physicochemical characterization of a new chemical entity.

Caption: Relationship between core physicochemical properties and compound application.

Safety and Handling

Based on GHS classification data, this compound presents several hazards.[1]

-

Hazard Statements:

-

H303: May be harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a valuable synthetic intermediate whose utility is defined by its chemical structure and resulting physicochemical properties. While comprehensive experimental data is limited in public databases, this guide provides its known computational and structural characteristics. The outlined standard protocols offer a clear path for researchers to experimentally determine its melting point, pKa, and solubility, enabling a more complete understanding for its application in drug development and chemical synthesis. Adherence to recommended safety protocols is essential when handling this compound.

References

5-Chloro-2-methylpyrimidine-4-carboxylic acid CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise yet comprehensive overview of 5-Chloro-2-methylpyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its fundamental chemical identifiers. At the time of this report, detailed experimental protocols, specific biological activities, and associated signaling pathways for this particular molecule are not extensively documented in publicly accessible literature.

Chemical Identifiers and Properties

A clear identification of a chemical compound is critical for research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| CAS Number | 74840-47-4 | [1] |

| PubChem CID | 676421 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C6H5ClN2O2/c1-3-8-2-4(7)5(9-3)6(10)11/h2H,1H3,(H,10,11) | [1] |

| InChIKey | WKVFRUIYIXKKFO-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC=C(C(=N1)C(=O)O)Cl | [1] |

| EC Number | 824-208-3 | [1] |

| DSSTox Substance ID | DTXSID10350285 | [1] |

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or biological evaluation of this compound.

However, a patent for the preparation of a structurally related compound, 2-(6-chloro-2-methylpyrimidine-4-amino)thiazole-5-carboxylic acid, provides a potential starting point for devising a synthetic route. The described method involves the hydrolysis of an ethyl ester precursor using sodium hydroxide in methanol, followed by acidification to precipitate the carboxylic acid.

General Synthetic Workflow (Hypothetical):

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data regarding the specific biological activities of this compound. Consequently, no signaling pathways directly modulated by this compound have been identified or described in the available literature.

The pyrimidine core is a common scaffold in many biologically active molecules, suggesting that this compound could potentially interact with various biological targets. Further screening and biological assays would be necessary to elucidate its pharmacological profile.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the discovery and characterization of biological activity.

Conclusion

This compound is a well-characterized chemical entity with established identifiers. However, a significant gap exists in the scientific literature concerning its synthesis, specific biological functions, and mechanisms of action. This presents an opportunity for researchers in the fields of medicinal chemistry and drug discovery to explore the potential of this compound. Future investigations should focus on developing robust synthetic methodologies and conducting comprehensive biological screenings to uncover its therapeutic potential.

References

Spectroscopic Profile of 5-Chloro-2-methylpyrimidine-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Chloro-2-methylpyrimidine-4-carboxylic acid (CAS No: 74840-47-4). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of its functional groups and data from analogous structures. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₅ClN₂O₂[1]

-

Molecular Weight: 172.57 g/mol [1]

-

CAS Number: 74840-47-4[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~13-14 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~8.8-9.0 | Singlet | 1H | Pyrimidine H6 proton |

| ~2.7-2.9 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~165-170 | Carboxylic acid carbon (-COOH) |

| ~160-165 | Pyrimidine C2 carbon |

| ~155-160 | Pyrimidine C4 carbon |

| ~140-145 | Pyrimidine C6 carbon |

| ~120-125 | Pyrimidine C5 carbon (attached to Cl) |

| ~20-25 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic acid |

| ~1700-1725 | Strong | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | Medium | C=N and C=C stretch | Pyrimidine ring |

| ~1300 | Medium | C-O stretch | Carboxylic acid |

| ~700-800 | Strong | C-Cl stretch | Chloro group |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 172/174 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 155/157 | [M-OH]⁺ |

| 127/129 | [M-COOH]⁺ |

| 111/113 | [M-COOH-N₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required compared to ¹H NMR.

-

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solids or after dissolving in a suitable solvent for techniques like electrospray ionization (ESI).

-

Ionization: Use electron ionization (EI) for volatile compounds or a soft ionization technique like ESI for less volatile or thermally labile molecules.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Pyrimidine Carboxylic Acids

For Immediate Release

In a significant stride forward for medicinal chemistry and drug development, a comprehensive technical guide has been unveiled, detailing the discovery, synthesis, and application of novel pyrimidine carboxylic acids. This in-depth whitepaper serves as a critical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering a roadmap to harnessing the therapeutic potential of this versatile class of compounds. Pyrimidine carboxylic acids are key building blocks in the synthesis of a wide array of biologically active molecules, showing promise in antiviral, anticancer, and agricultural applications.[1][2][3]

The pyrimidine nucleus is a fundamental motif in numerous biologically significant compounds.[4] This guide illuminates the synthetic pathways to novel pyrimidine carboxylic acid derivatives, their biological activities, and the crucial structure-activity relationships that govern their therapeutic efficacy.

Synthesizing the Future of Medicine: Methodologies and Protocols

The synthesis of pyrimidine carboxylic acids is a cornerstone of medicinal chemistry, with various methods being employed to construct this key heterocyclic scaffold.[4][5] A prevalent and efficient approach is the Biginelli reaction, a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea.[5][6] This method is lauded for its simplicity and ability to generate a diverse range of dihydropyrimidinones.[6]

Another significant synthetic strategy involves the reaction of amidines with β-keto esters or their derivatives, which is a common method for constructing the pyrimidine ring.[4] For the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a notable method involves the reaction of an activated propen-1-ol salt with amidinium salts, which offers a direct route to these valuable compounds.[7]

Featured Synthetic Protocols

This guide provides detailed experimental protocols for key synthetic methodologies, ensuring reproducibility and facilitating further research.

Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters via Amidinium Salts [7]

This protocol outlines a direct, high-yield method for synthesizing 2-substituted pyrimidine-5-carboxylic esters.

-

Materials: Methyl formate, Methyl 3,3-dimethoxypropionate, Sodium hydride (60% dispersion in mineral oil), various Amidinium salts, Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Ethyl acetate, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.[7]

-

Procedure:

-

Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate: To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.[7] The mixture is stirred for 12-16 hours, and the resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.[7]

-

Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: The prepared sodium salt (1.0 eq) is dissolved in anhydrous DMF, followed by the addition of the desired amidinium salt (1.1 eq).[7] The reaction mixture is stirred at a specified temperature until the reaction is complete.

-

Work-up and Purification: The reaction is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.[7] The aqueous layer is extracted with ethyl acetate.[7] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

-

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis as Precursors [8][9]

This protocol describes the synthesis of chalcones, which serve as versatile starting materials for pyrimidine derivatives.[8][9]

-

Materials: Appropriately substituted aromatic aldehydes and ketones, Ethanol, Aqueous Potassium Hydroxide (40% w/v).[8]

-

Procedure:

-

An equimolar mixture of the substituted aldehyde and ketone is dissolved in ethanol.

-

Aqueous potassium hydroxide solution is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography.

-

The reaction mixture is then poured into ice-cold water and neutralized with dilute acid to precipitate the chalcone.[9]

-

The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure chalcone.

-

Biological Significance and Therapeutic Targets

Pyrimidine derivatives exhibit a broad spectrum of biological activities, making them a focal point of drug discovery efforts.[10][11][12][13] They have been investigated as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][10][11][13][14] The substituent positions on the pyrimidine ring play a critical role in determining the pharmacological properties of these compounds.[7][10]

Anticancer Activity:

Many pyrimidine carboxylic acid derivatives have demonstrated potent anticancer activity.[5][14] They can act as inhibitors of key enzymes involved in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) and cyclin-dependent kinases (CDKs).[15][16] For instance, some derivatives have shown significant cytotoxicity against various cancer cell lines, including pancreatic, colon, breast, and lung cancer cells.[9][17]

Structure-Activity Relationship (SAR) Insights:

The biological activity of pyrimidine derivatives is highly dependent on their structural features. For DHODH inhibitors, the intact amide and imide groups of the pyrimidine ring and a 6-carboxylic acid are crucial for significant enzyme inhibition.[15] The carboxylic acid group is the preferred functionality at this position over other acidic groups like sulfonamides or tetrazoles.[15] Furthermore, there is a steric limitation at the 5-position of the pyrimidine ring, where substitution with groups larger than a methyl group can be detrimental to activity.[15]

Quantitative Data Summary

To facilitate a comparative analysis of the efficacy of various pyrimidine derivatives, the following tables summarize key quantitative data from different studies.

| Compound Class | Target | Activity (IC50/Ki) | Reference |

| Pyrimidine-4-carboxamides | NAPE-PLD | Nanomolar to micromolar range | [18][19] |

| Pyrimidine derivatives | Pancreatic Cancer Cells (PanC-1) | IC50 = 52.68 µg/mL (for R2 derivative) | [9] |

| Pyrimidine derivatives | Pancreatic Cancer Cells (MIA PaCa-2) | IC50 = 141.387 µg/mL (for R2 derivative) | [9] |

| Pyrimidine-boronic acid derivatives | p97 enzyme | IC50 = 54.7 nM (for compound 17) | [20] |

| Pyrimidine derivatives | α-glucosidase | IC50 = 22.11 ± 0.13 µM (for compound 11) | [21] |

| Pyrimidine derivatives | α-amylase | IC50 = 21.14 ± 0.12 µM (for compound 11) | [21] |

Visualizing the Path to Discovery

To provide a clearer understanding of the intricate processes and relationships involved in the study of pyrimidine carboxylic acids, a series of diagrams have been generated.

Caption: Experimental workflow for the discovery of novel pyrimidine carboxylic acids.

Caption: A potential signaling pathway targeted by pyrimidine carboxylic acid derivatives.

Caption: Logical relationship for Structure-Activity Relationship (SAR) studies.

This comprehensive guide serves as an invaluable tool for the scientific community, paving the way for the development of next-generation therapeutics. By providing a solid foundation in the synthesis, biological evaluation, and structure-activity relationships of novel pyrimidine carboxylic acids, this whitepaper will undoubtedly accelerate the discovery of new and effective treatments for a range of human diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 10. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orientjchem.org [orientjchem.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 14. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity | Semantic Scholar [semanticscholar.org]

- 15. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrimidine-5-carboxylic acid | 4595-61-3 | Benchchem [benchchem.com]

- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of 5-Chloro-2-methylpyrimidine-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylpyrimidine-4-carboxylic acid is a halogenated pyrimidine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including a reactive chlorine atom and a carboxylic acid moiety, make it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive review of its chemical properties, plausible synthetic routes, and its significant role as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors for oncology. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support further research and application.

Chemical Properties and Characterization

This compound (CAS No. 74840-47-4) is a solid at room temperature with a molecular formula of C₆H₅ClN₂O₂.[1] Its structure combines the electron-withdrawing properties of the pyrimidine ring and the chlorine substituent with the versatile reactivity of a carboxylic acid.

Physicochemical Data

The key physicochemical properties of the compound are summarized in the table below. These values are critical for understanding its solubility, stability, and suitability for various reaction conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| CAS Number | 74840-47-4 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 160 °C (decomposition) | [2][3] |

| Boiling Point (Predicted) | 315.3 ± 22.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.479 g/cm³ | [3] |

| SMILES | CC1=NC=C(C(=N1)C(=O)O)Cl | [1] |

| InChIKey | WKVFRUIYIXKKFO-UHFFFAOYSA-N | [1] |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, highly deshielded, appearing in the 10-13 ppm range. This signal would disappear upon D₂O exchange. - Pyrimidine Ring Proton (-CH=): A singlet in the aromatic region, likely between 8.5-9.0 ppm. - Methyl Protons (-CH₃): A singlet in the upfield region, typically around 2.5-2.8 ppm. |

| ¹³C NMR | - Carboxylic Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range. - Pyrimidine Ring Carbons: Multiple signals between ~140-165 ppm. The carbon bearing the chlorine atom would be significantly affected. - Methyl Carbon (-CH₃): A signal in the upfield region, typically around 20-25 ppm. |

| IR | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. - C=N and C=C Stretches (Pyrimidine Ring): Multiple bands in the 1450-1600 cm⁻¹ region. - C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spec | - Molecular Ion (M⁺): Expected at m/z 172 (for ³⁵Cl) and 174 (for ³⁷Cl) in an approximate 3:1 ratio. - Fragmentation: A prominent fragment corresponding to the loss of COOH (m/z 127/129) would be expected. |

Synthesis of this compound

Proposed Synthetic Pathway

The logical synthetic workflow starts from ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, proceeds through a chlorinated intermediate, and yields the final product upon hydrolysis.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols (Proposed)

The following protocols are adapted from established procedures for analogous pyrimidine syntheses and represent a viable method for obtaining the target compound.

Step 1: Synthesis of Ethyl 5-chloro-2-methylpyrimidine-4-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 5-10 eq) followed by the slow addition of a tertiary amine base such as N,N-diethylaniline (1.1 eq). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude ethyl 5-chloro-2-methylpyrimidine-4-carboxylate (1.0 eq) from Step 1 in a suitable solvent like ethanol or tetrahydrofuran (THF).

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq) to the solution.

-

Reaction: Heat the mixture to reflux (60-80 °C) and stir for 1-3 hours, monitoring by TLC until the ester is fully consumed.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvent.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid (HCl).

-

Isolation: The product should precipitate out of the solution upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Applications in Medicinal Chemistry

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs. The pyrimidine scaffold is considered a "privileged" structure due to its ability to form key hydrogen bond interactions with protein targets, particularly the hinge region of kinases.[4] this compound is an ideal starting material for building libraries of potential kinase inhibitors.

Role as a Kinase Inhibitor Scaffold

Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Small molecule inhibitors that target the ATP-binding site of kinases are a major class of oncology drugs. The pyrimidine core can act as an ATP isostere, while the substituents at the 2, 4, and 5 positions can be modified to achieve potency and selectivity.

The general workflow for utilizing the title compound in kinase inhibitor synthesis involves sequential coupling reactions at the C4 and C5 positions.

Caption: General workflow for kinase inhibitor synthesis.

Representative Target: Cyclin-Dependent Kinase 9 (CDK9)

As a representative example, derivatives of this pyrimidine core are suitable for targeting Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription. CDK9, in particular, is a key transcriptional regulator, and its inhibition is a promising strategy for treating certain cancers. A recent study identified a potent CDK9 inhibitor, JSH-150, with an IC₅₀ of 1 nM.[5] While JSH-150 itself is not directly synthesized from the title compound, a hypothetical analogue can be envisioned where this compound serves as the starting point for creating a library of similar inhibitors.

The signaling pathway downstream of CDK9 involves the phosphorylation of RNA Polymerase II, leading to the transcription of anti-apoptotic proteins like MCL-1. Inhibition of CDK9 blocks this process, leading to apoptosis in cancer cells.

Caption: Simplified CDK9 signaling pathway targeted by inhibitors.

Biological Activity Data of Related Pyrimidine Kinase Inhibitors

To illustrate the potential of this scaffold, the table below presents biological activity data for known pyrimidine-based kinase inhibitors. These compounds demonstrate the high potency that can be achieved with this structural class.

| Compound Name/Class | Target Kinase(s) | IC₅₀ (nM) | Cell Line(s) | Reference(s) |

| JSH-150 | CDK9 | 1 | (Biochemical Assay) | [5] |

| Compound 13 (Prodrug 25) | Aurora A | < 200 | NCI-H446 (SCLC) | [6] |

| Pyrazolo[3,4-d]pyrimidine 4a | CDK2 | 210 | HCT116, HepG2 | [7] |

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its straightforward, albeit not formally published, synthetic accessibility and versatile reactive handles make it an attractive starting point for the development of novel therapeutics. The demonstrated success of the pyrimidine scaffold in generating potent and selective kinase inhibitors underscores the importance of this building block. This guide provides a foundational understanding of its properties and a strategic framework for its application, encouraging further exploration by researchers in both academic and industrial settings.

References

- 1. WO2011162515A3 - Novel fused pyrimidine derivatives for inhibition of tyrosine kinase activity - Google Patents [patents.google.com]

- 2. US5521184A - Pyrimidine derivatives and processes for the preparation thereof - Google Patents [patents.google.com]

- 3. WO2007044426A3 - Pyrazolopyrimidines as protein kinase inhibitors - Google Patents [patents.google.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

The Pharmacological Landscape of Substituted Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines represent a cornerstone in modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Their versatile scaffold allows for multi-positional modifications, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the pharmacology of substituted pyrimidines, focusing on their quantitative biological data, detailed experimental methodologies, and the key signaling pathways they modulate.

Quantitative Pharmacological Data of Substituted Pyrimidines

The biological activity of substituted pyrimidines is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data for representative substituted pyrimidines across various therapeutic areas, providing a comparative analysis of their potency.

Kinase Inhibitors

Substituted pyrimidines are particularly prominent as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in cancer.

Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase(s) | Compound ID | IC₅₀ (nM) | Cell Line | Reference |

| 2,4-Diaminopyrimidines | CDK2, CDK9 | 3g | 83 (CDK2) | - | [1][2] |

| 2,4-Diaminopyrimidines | CDK2, CDK9 | 3c | 65 (CDK9) | - | [1][2] |

| 4-(Thiazol-5-yl)pyrimidines | CDK9 | 12u | 7 | - | [3] |

| 2-Anilinopyrimidines | CDK9 | 5b | 59 | - | [4] |

| 2-Anilinopyrimidines | CDK7 | 5f | 479 | - | [4] |

| 2-Anilinopyrimidines | CDK8 | 5d | 716 | - | [4] |

| Pyrrolo[2,3-d]pyrimidines | EGFR | 46 | 3.76 | - | [5][6] |

| Pyrrolo[2,3-d]pyrimidines | EGFR | 48 | 3.63 | - | [5][6] |

| Pyrimidine-5-carbonitriles | EGFR | 10b | 8.29 | - | [7] |

| Indolyl-Pyrimidines | EGFR | 4g | 250 | - | [8] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Anti-inflammatory Agents

Certain substituted pyrimidines exhibit potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the prostaglandin biosynthesis pathway.

Table 2: Cyclooxygenase (COX) Inhibition by Pyrimidine Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| L1 | >100 | 1.25 | >80 | [9][10] |

| L2 | >100 | 2.50 | >40 | [9][10] |

| Piroxicam (Reference) | 2.5 | 5.0 | 0.5 | [9][10] |

| Meloxicam (Reference) | 12.5 | 0.8 | 15.6 | [9][10] |

A higher selectivity index indicates greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.

Antimicrobial Agents

The pyrimidine scaffold is also a viable pharmacophore for the development of novel antimicrobial agents.

Table 3: Minimum Inhibitory Concentrations (MIC) of Pyrimidine-Based Antimicrobial Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyridothienopyrimidines | Staphylococcus aureus | >1024 | [11] |

| Pyridothienopyrimidines | Escherichia coli | >1024 | [11] |

| Substituted Pyrroles and fused Pyrimidines | Staphylococcus aureus | 15.63 | [11] |

| Substituted Pyrroles and fused Pyrimidines | Gram-negative bacteria | 7.81 - 15.63 | [11] |

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Key Signaling Pathways Modulated by Substituted Pyrimidines

The therapeutic effects of many substituted pyrimidines are derived from their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of inhibition for key pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation.[12] Dysregulation of this pathway is a hallmark of many cancers.[13] Pyrimidine-based inhibitors, such as certain pyrrolo[2,3-d]pyrimidines and pyrimidine-5-carbonitriles, act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling.[5][6][7]

Caption: EGFR signaling pathway and the point of inhibition by substituted pyrimidines.

Cyclin-Dependent Kinase (CDK) Cell Cycle Regulation

CDKs are a family of protein kinases that control the progression of the cell cycle.[14] Different CDK-cyclin complexes are active at specific phases of the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a characteristic of cancer.[2] Substituted pyrimidines, such as 2,4-diaminopyrimidines and 4-(thiazol-5-yl)pyrimidines, can inhibit specific CDKs, leading to cell cycle arrest.[1][2][3]

Caption: CDK-mediated cell cycle regulation and points of inhibition.

Cyclooxygenase-2 (COX-2) and Prostaglandin Biosynthesis

The COX-2 enzyme is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[15] Selective inhibition of COX-2 by certain pyrimidine derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[9][10]

Caption: Prostaglandin biosynthesis pathway and selective COX-2 inhibition.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of the pharmacological properties of substituted pyrimidines. The following are methodologies for key assays cited in the literature.

Kinase Inhibition Assay (Generic Protocol)

This assay is used to determine the in vitro potency of a compound against a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase. The inhibitory effect of a compound is quantified by the reduction in the phosphorylation signal.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

-

Test compounds (substituted pyrimidines) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a microplate, add the test compound, kinase, and substrate to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (SRB - Sulforhodamine B Assay)

This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The SRB assay is a colorimetric assay that measures the total protein content of adherent cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris-base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to a DMSO-treated control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible bacterial growth.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in CAMHB in the wells of a microtiter plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Visually inspect the plates for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

This guide provides a foundational understanding of the pharmacology of substituted pyrimidines. The versatility of the pyrimidine scaffold, coupled with a deep understanding of its structure-activity relationships and mechanisms of action, will continue to drive the discovery and development of novel therapeutics for a wide range of diseases.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 6. frontierspartnerships.org [frontierspartnerships.org]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. commerce.bio-rad.com [commerce.bio-rad.com]

An In-depth Technical Guide to the Initial Biological Screening of 5-Chloro-2-methylpyrimidine-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical framework for the initial biological screening of 5-Chloro-2-methylpyrimidine-4-carboxylic acid. As of the time of this writing, specific biological assay data for this compound is not publicly available. The experimental protocols, data, and discussed signaling pathways are based on the known biological activities of structurally related pyrimidine derivatives and serve as an illustrative guide for potential screening strategies.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties[1][2]. The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This compound is a small molecule that presents several points for chemical modification, making it an interesting candidate for initial biological screening to uncover its therapeutic potential. This guide outlines a hypothetical initial screening cascade for this compound, detailing experimental methodologies, presenting illustrative data, and visualizing relevant workflows and potential mechanisms of action.

Physicochemical Properties

A summary of the computed properties for this compound is provided in the table below, based on its PubChem entry[3].

| Property | Value | Reference |

| Molecular Formula | C6H5ClN2O2 | [3] |

| Molecular Weight | 172.57 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=NC=C(C(=N1)C(=O)O)Cl | [3] |

| InChIKey | WKVFRUIYIXKKFO-UHFFFAOYSA-N | [3] |

Hypothetical Initial Screening and Data

Based on the prevalence of pyrimidine derivatives as kinase inhibitors and anticancer agents, a plausible initial screening panel would include assays for cytotoxicity against various cancer cell lines and inhibition of a common protein kinase.

Data Presentation

The following table summarizes exemplary quantitative data from a hypothetical initial screening of this compound.

| Assay Type | Cell Line / Target | Parameter | Result |

| Cytotoxicity | A549 (Human Lung Carcinoma) | IC50 | > 100 µM |

| Cytotoxicity | MCF-7 (Human Breast Cancer) | IC50 | 78.5 µM |

| Cytotoxicity | HCT116 (Human Colon Cancer) | IC50 | 85.2 µM |

| Kinase Inhibition | Protein Kinase CK2 | IC50 | 15.3 µM |

| Antibacterial | E. coli | MIC | > 200 µg/mL |

| Antibacterial | S. aureus | MIC | > 200 µg/mL |

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data table are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

A549, MCF-7, and HCT116 cell lines

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

-

The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound. A vehicle control (DMSO) is also included.

-

The plates are incubated for another 48 hours under the same conditions.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (e.g., Protein Kinase CK2)

Objective: To assess the inhibitory activity of this compound against a specific protein kinase.

Materials:

-

Recombinant human Protein Kinase CK2

-

Kinase substrate peptide (e.g., RRRADDSDDDDD)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

The kinase reaction is set up in a 384-well plate. Each well contains the kinase buffer, the substrate peptide, and the test compound at various concentrations.

-

The reaction is initiated by adding ATP and the recombinant CK2 enzyme.

-

The plate is incubated at 30°C for 60 minutes.

-

After incubation, the ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes at room temperature.

-

The Kinase Detection Reagent is then added to convert the newly formed ADP to ATP, and subsequently, the ATP is used in a luciferase/luciferin reaction to generate a luminescent signal. This is incubated for 30 minutes at room temperature.

-

The luminescence is measured using a plate reader.

-

The kinase activity is inversely proportional to the luminescent signal. The percent inhibition is calculated relative to a no-compound control, and the IC50 value is determined.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening of a novel compound.

Hypothetical Signaling Pathway

The diagram below depicts a simplified, hypothetical signaling pathway where a pyrimidine derivative could act as a kinase inhibitor, impacting downstream cellular processes.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological evaluation of this compound. The hypothetical data suggests modest and selective activity, warranting further investigation. Future studies should focus on synthesizing a library of derivatives to establish a structure-activity relationship (SAR). Promising compounds would then be subjected to more extensive secondary assays, including mechanism of action studies, in vivo efficacy models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties.

References

- 1. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H5ClN2O2 | CID 676421 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Pyrimidine-4-Carboxylic Acids: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural compounds and synthetic drugs. Among its vast derivatives, pyrimidine-4-carboxylic acids represent a privileged scaffold, offering a versatile platform for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides an in-depth exploration of the chemical space of pyrimidine-4-carboxylic acids, detailing their synthesis, physicochemical properties, and biological activities, with a focus on their applications in drug discovery.

Physicochemical Properties of Pyrimidine-4-Carboxylic Acid Derivatives

The physicochemical properties of pyrimidine-4-carboxylic acid derivatives, such as lipophilicity (LogP) and acidity (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These parameters influence solubility, membrane permeability, and target binding affinity. A comparative analysis of these properties is essential for rational drug design and lead optimization.[1][2]

| Compound | Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | LogP (calculated) | pKa |

| Pyrimidine-4-carboxylic acid | -H | C₅H₄N₂O₂ | 124.10 | -0.5 | 3.2 |

| 2-Amino-pyrimidine-4-carboxylic acid | 2-NH₂ | C₅H₅N₃O₂ | 139.11 | -0.3 | 3.8 |

| 6-Oxo-3H-pyrimidine-4-carboxylic acid | 6-oxo | C₅H₄N₂O₃ | 140.10 | -1.2 | 2.7 |

| 2-Chloro-pyrimidine-4-carboxylic acid | 2-Cl | C₅H₃ClN₂O₂ | 158.54 | 0.8 | 1.9 |

| 5-Bromo-pyrimidine-4-carboxylic acid | 5-Br | C₅H₃BrN₂O₂ | 202.99 | 0.6 | 2.1 |

Synthesis of the Pyrimidine-4-Carboxylic Acid Core

The synthesis of the pyrimidine-4-carboxylic acid scaffold can be achieved through various synthetic routes. One common approach involves the cyclocondensation of a three-carbon unit with an N-C-N fragment, such as an amidine, urea, or guanidine derivative.[3][4] The Biginelli reaction, for instance, provides a classic and efficient method for the synthesis of dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.[5] Another powerful method for the direct functionalization of the pyrimidine ring is the Minisci reaction, which allows for the introduction of a carboxylic acid group or its ester equivalent.[6]

Experimental Protocol: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via Minisci Reaction

This protocol is adapted from a procedure for the regioselective homolytic ethoxycarbonylation of 5-bromopyrimidine.[6]

Materials:

-

5-bromopyrimidine

-

Ethyl pyruvate

-

30% Hydrogen peroxide

-

Iron(II) sulfate heptahydrate

-

Toluene

-

Water

-

Acetic acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Radical Precursor: In a separate flask, slowly add 30% hydrogen peroxide to a solution of ethyl pyruvate in water at 0°C. Stir the mixture for 1 hour to form 2-hydroperoxy-2-hydroxypropanoate.

-

Reaction Setup: In a round-bottom flask, dissolve 5-bromopyrimidine in a biphasic solvent system of toluene and water. Add a catalytic amount of iron(II) sulfate heptahydrate.

-

Minisci Reaction: Slowly add the prepared solution of 2-hydroperoxy-2-hydroxypropanoate to the reaction mixture containing 5-bromopyrimidine. To improve the conversion rate, acetic acid can be used as a co-solvent.[6]

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield ethyl 5-bromopyrimidine-4-carboxylate.[6]

Biological Activities and Therapeutic Potential

Pyrimidine-4-carboxylic acid derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas. Their ability to interact with a wide range of biological targets has led to the discovery of potent anticancer, antibacterial, and anti-inflammatory agents.

Anticancer Activity

A significant area of research for pyrimidine-4-carboxylic acid derivatives is in oncology.[7] These compounds have been shown to inhibit the growth of various cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.

Table of Anticancer Activity of Pyrimidine-4-Carboxylic Acid Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Target |

| Pyrido[2,3-d]pyrimidines | A549 (Lung) | 42 - 47.5 | LOX |

| Pyrido[2,3-d]pyrimidines | HCT-116 (Colon) | 5.99 | Not specified |

| Imidazo[1,2-a]pyrimidines | MCF-7 (Breast) | 39.0 - 43.4 | Not specified |

| Imidazo[1,2-a]pyrimidines | MDA-MB-231 (Breast) | 35.1 - 35.9 | Not specified |

Antibacterial Activity

The emergence of antibiotic resistance has spurred the search for novel antibacterial agents. Pyrimidine-4-carboxylic acid derivatives have shown promising activity against a range of pathogenic bacteria.

Table of Antibacterial Activity of Pyrimidine-4-Carboxylic Acid Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazoles | S. aureus (MSSA) | 3.12 |

| Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazoles | S. aureus (MRSA) | 4.61 |

| Pyrazolo[1,5-a]pyrimidines | S. aureus | >60% inhibition |

| Pyrazolo[1,5-a]pyrimidines | P. aeruginosa | >60% inhibition |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which pyrimidine-4-carboxylic acid derivatives exert their biological effects is crucial for their development as therapeutic agents. These compounds have been found to modulate key signaling pathways implicated in cancer and inflammation.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers. Several pyrimidine derivatives have been developed as potent EGFR inhibitors.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its aberrant activation is associated with various inflammatory diseases and cancer. Certain pyrimidine derivatives have been identified as inhibitors of this pathway.

Experimental Workflow for Drug Discovery

The discovery and development of novel drugs based on the pyrimidine-4-carboxylic acid scaffold follows a structured workflow, from initial library synthesis to preclinical evaluation.

Experimental Protocol: High-Throughput Screening (HTS) for Enzyme Inhibition

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of pyrimidine-based compounds against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate specific to the enzyme

-

Assay buffer (optimized for enzyme activity)

-

Library of pyrimidine-4-carboxylic acid derivatives (dissolved in DMSO)

-

Multi-well plates (e.g., 384-well)

-

Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the target enzyme and substrate in the assay buffer. Perform serial dilutions of the pyrimidine derivatives to create a range of concentrations.

-

Assay Setup: In a multi-well plate, add the assay buffer, the enzyme solution, and the test compounds at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Incubation: Incubate the plate at a controlled temperature for a specific duration.

-

Signal Detection: Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader. The signal should be proportional to the enzyme activity.

-